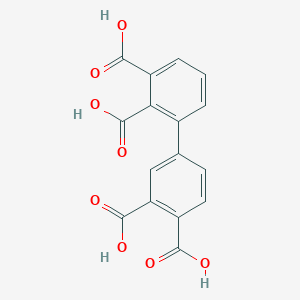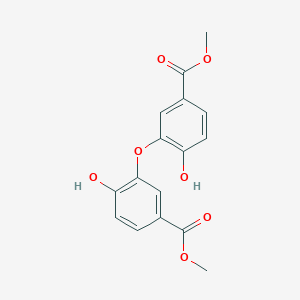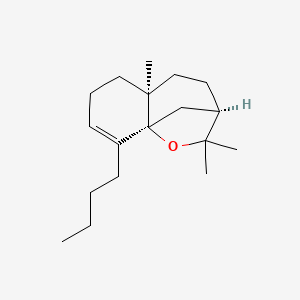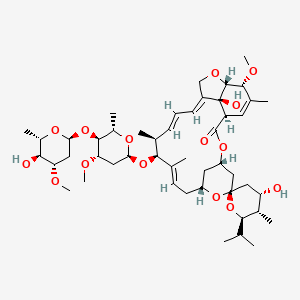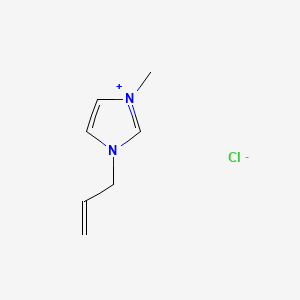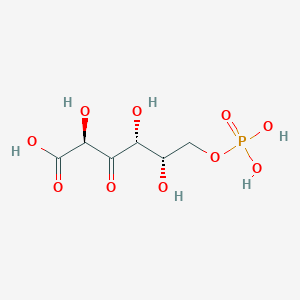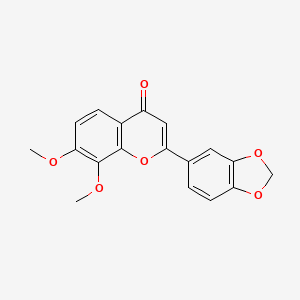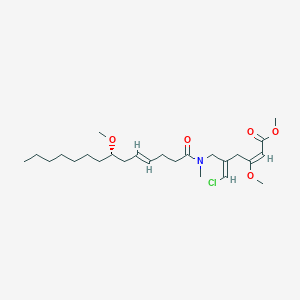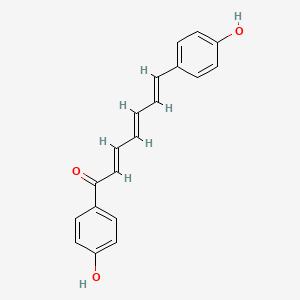
1,7-Bis-(4-hydroxyphenyl)-2,4,6-heptatrienone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-bis-(4-hydroxyphenyl)-2,4,6-heptatrienone is an enone that consists of 7-oxohepta-1,3,5-triene-1,7-diyl moiety substituted by a 4-hydroxyphenyl substituent at C-1 and at C-7. It is isolated from the rhizomes of Etlingera elatior and has been found to inhibit lipid peroxidation. It has a role as a metabolite and an antioxidant. It is a polyphenol, an enone and an aromatic ketone.
Applications De Recherche Scientifique
Antioxidant Properties
1,7-Bis-(4-hydroxyphenyl)-2,4,6-heptatrienone has been identified as having significant antioxidant properties. Studies have shown that compounds like 1,7-bis-(4-hydroxyphenyl)-heptane-3-one-5-O-β-D-glucopyranoside, which are similar in structure to this compound, exhibit higher antioxidant activity than well-known antioxidants like curcumin. This activity is measured using assays based on radical scavenging and oxidative degradation protection, with molecular modeling used to understand the mechanisms of action (Ponomarenko et al., 2014).
Inhibition of Lipid Peroxidation
Research on Etlingera elatior, a plant containing this compound, revealed its potential in inhibiting lipid peroxidation more effectively than alpha-tocopherol, suggesting a strong capacity for preventing oxidative damage in biological systems (Mohamad et al., 2005).
Synthetic Applications
The compound's synthesis has been a subject of research, with studies focusing on developing efficient methods for its production. This indicates its potential importance in various industrial and pharmaceutical applications (Venkateswarlu et al., 2000).
Bioremediation
This compound’s structure is similar to Bisphenol A, which is a focus of bioremediation studies. Research on laccase-mediated degradation of Bisphenol A suggests potential pathways for the biodegradation of structurally related compounds (Chhaya & Gupte, 2013).
Antitumor and Cytotoxic Effects
The compound has been isolated from Etlingera elatior, which showed significant antitumor-promoting activity and cytotoxicity against certain cell lines. This suggests the potential of this compound in cancer research and therapy (Habsah et al., 2005).
Luminescent Properties
Research indicates potential applications in the field of luminescent materials, as related compounds have been studied for their photophysical properties, which could have implications in electronic and optical industries (Shankar et al., 2014).
Propriétés
Formule moléculaire |
C19H16O3 |
|---|---|
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
(2E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C19H16O3/c20-17-11-7-15(8-12-17)5-3-1-2-4-6-19(22)16-9-13-18(21)14-10-16/h1-14,20-21H/b2-1+,5-3+,6-4+ |
Clé InChI |
WRCGSWXFJPRBPO-CRQXNEITSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C=C/C=C/C(=O)C2=CC=C(C=C2)O)O |
SMILES canonique |
C1=CC(=CC=C1C=CC=CC=CC(=O)C2=CC=C(C=C2)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



